molecular formula C13H8BrN3OS2 B2635594 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 380549-69-9

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Katalognummer: B2635594
CAS-Nummer: 380549-69-9
Molekulargewicht: 366.25
InChI-Schlüssel: ZJNFOQABHVJICF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a thiophene backbone substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide moiety is further linked to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group. This structure combines aromatic and heterocyclic elements (thiophene, pyridine, and thiazole), which are common in pharmaceuticals and materials science due to their electronic and steric properties.

Eigenschaften

IUPAC Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFOQABHVJICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).

    Suzuki Cross-Coupling Reaction: The intermediate compound is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield various aryl-substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibits significant antibacterial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may be comparable to traditional antibiotics, making it a candidate for further development in antibacterial therapies .

Anticancer Properties

Preliminary studies suggest that this compound possesses cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human carcinoma cell lines. The mechanism of action may involve enzyme inhibition relevant to cancer proliferation, such as inhibiting DNA gyrase and topoisomerase IV .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

Materials Science Applications

In materials science, this compound could be explored for its potential use in developing organic semiconductors or other advanced materials. Its unique electronic properties stemming from the heterocyclic structures may contribute to novel applications in electronic devices or sensors .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : Research has demonstrated that thiazole derivatives exhibit potent antimicrobial activity against various pathogens.
  • Anticancer Studies : Investigations into thiazole-pyridine hybrids have shown promising results against multiple cancer cell lines, indicating potential therapeutic applications in oncology.
  • Inflammatory Response Studies : Thiazole derivatives have been studied for their role in modulating inflammatory responses in cellular models .

Wirkmechanismus

The mechanism of action of 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Thiophene-Pyridine Hybrids

  • Compound A : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile

    • Structural Differences : Replaces the carboxamide group with a sulfanyl and carbonitrile group. Lacks the bromine and thiazole ring.
    • Synthesis : Derived from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, involving cyclization and substitution reactions .
    • Applications : Primarily explored for optoelectronic materials due to extended π-conjugation.
  • Compound B: 1-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile Structural Differences: Features a benzofuran ring instead of thiophene and a dihydropyridine core. Retains bromine but lacks the thiazole-carboxamide linkage. Synthesis: Utilizes brominated benzofuran intermediates, with amino and oxo groups introduced via nucleophilic substitution . Applications: Investigated for antimicrobial activity due to the electron-withdrawing carbonitrile group.

Thieno[2,3-b]pyridine Derivatives

  • Compound C: Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine Structural Differences: Fuses pyrimidine with thienopyridine, creating a larger polycyclic system. No bromine or carboxamide groups. Synthesis: Achieved via annulation reactions under basic conditions, differing from the carboxamide-forming steps in the target compound . Applications: Studied as kinase inhibitors in cancer research.

Functional Group Analogues

  • Compound D : Quinazoline-carbamate derivatives
    • Structural Differences : Replaces thiophene with quinazoline and substitutes carboxamide with carbamate.
    • Synthesis : Involves urea or carbamate coupling agents, contrasting with the thiophene-thiazole linkage in the target compound .
    • Applications : Explored for anticonvulsant and anti-inflammatory properties.

Key Comparative Data

Parameter Target Compound Compound A Compound B Compound C
Core Structure Thiophene-thiazole-pyridine Thiophene-pyridine Benzofuran-dihydropyridine Thienopyridine-pyrimidine
Substituents 5-Bromo, carboxamide Sulfanyl, carbonitrile 5-Bromo, amino, oxo None
Synthetic Route Likely SNAr or coupling reactions Cyclization/Substitution Nucleophilic substitution Annulation
Potential Applications Pharmaceuticals, catalysis Optoelectronics Antimicrobials Kinase inhibitors

Research Findings and Limitations

  • Reactivity: The bromine atom in the target compound offers a handle for further functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated analogues like Compound C .
  • Bioactivity: While pyridine-thiazole systems (as in the target) are known to interact with biological targets (e.g., kinases), direct biological data for this specific compound are lacking compared to well-studied derivatives like Compound D.
  • Synthetic Challenges : The thiazole-carboxamide linkage may require precise stoichiometry and protecting groups, unlike the more straightforward synthesis of Compound A .

Biologische Aktivität

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C13H8BrN3OS2C_{13}H_8BrN_3OS_2, with a molecular weight of approximately 356.24 g/mol. The structure includes a bromine atom, a thiophene ring, and a thiazole moiety, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Hep3B Cell Line

A notable study investigated the anticancer activity of thiophene carboxamide derivatives against Hep3B hepatocellular carcinoma cells. The results demonstrated that certain derivatives exhibited IC50 values as low as 5.46 µM, indicating potent activity. The compounds were observed to disrupt spheroid formation in Hep3B cells, promoting aggregation into globular shapes, which is indicative of effective cytotoxicity .

The mechanism through which 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE exerts its effects may involve interaction with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiophene and thiazole rings can significantly influence biological activity. For instance:

Modification Effect on Activity
Bromine PositioningAlters binding affinity
Thiazole SubstituentsEnhances cytotoxicity
Thiophene AromaticityImproves interaction with tubulin

These findings underscore the importance of specific structural features in enhancing the biological efficacy of thiophene-based compounds.

Toxicological Profile

While investigating the anticancer properties, it is crucial to assess the toxicity profile of 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE. Preliminary studies indicate that certain derivatives exhibit low toxicity towards normal mammalian cells while maintaining high efficacy against cancer cells. This selective toxicity is vital for developing safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?

The compound is typically synthesized via a two-step protocol:

  • Step 1 : Condensation of 5-bromothiophene-2-carboxylic acid with 2-amino-4-(pyridin-2-yl)thiazole using TiCl₄ as a coupling agent in pyridine, yielding ~80% of the intermediate .
  • Step 2 : Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to introduce diverse aryl groups at the 5-position. Yields range from 35–84% depending on substituent reactivity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirms regioselectivity of cross-coupling and amide bond formation (e.g., aromatic proton shifts at δ 8.5–7.0 ppm) .
  • Mass Spectrometry (EI/MS or LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 384.8 for a trifluoromethyl-substituted analog) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. How is the antimicrobial activity of this compound evaluated?

  • Broth Microdilution Assay : Minimum Inhibitory Concentration (MIC) values are determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Modifications at the 5-position (e.g., electron-withdrawing groups like -CF₃) enhance potency by improving membrane penetration .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura cross-coupling be optimized for this compound?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl bromide activation, reducing side-product formation .
  • Solvent Optimization : Mixed solvents (e.g., DME/H₂O) improve boronic acid solubility and coupling efficiency .
  • Microwave Assistance : Reduces reaction time from 16 hours to <2 hours while maintaining yields >70% .

Q. What computational methods are used to predict the electronic properties of this compound?

  • DFT Calculations : B3LYP/6-31G(d) basis sets determine frontier molecular orbitals (FMOs), HOMO-LUMO gaps (~4.5 eV), and hyperpolarizability (β₀ up to 8583 Hartrees), indicating nonlinear optical (NLO) potential .
  • NMR Chemical Shift Prediction : GIAO method correlates theoretical and experimental ¹H shifts (R² > 0.95), validating structural assignments .

Q. How can crystallographic data resolve contradictions in biological activity reports?

  • Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., thiazole-pyridine orientation) using SHELXL for refinement .
  • Purity Analysis : HPLC-UV (≥95% purity) and elemental analysis (±0.3% for C, H, N) exclude impurities as confounding factors in bioactivity discrepancies .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Prodrug Design : Esterification of the carboxamide group increases logP by 1.5 units, enhancing lipid solubility .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility via hydrogen-bonded networks .

Methodological Considerations

  • Contradiction Analysis : Conflicting antimicrobial data may arise from assay conditions (e.g., pH-dependent activity ). Validate via dose-response curves under standardized protocols.
  • Synthetic Troubleshooting : Low cross-coupling yields can be mitigated by pre-drying boronic acids or using pinacol esters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.